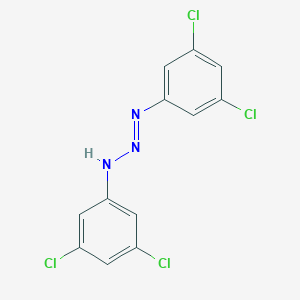

1-Triazene, 1,3-bis(3,5-dichlorophenyl)-

Descripción

1,3-bis(3,5-dichlorophenyl) urea, designated as COH-SR4, is a symmetrical diarylurea compound synthesized for its anti-cancer properties. Preclinical studies demonstrate its efficacy in inhibiting melanoma proliferation by targeting glutathione S-transferase (GST) activity, inducing apoptosis, and modulating key signaling pathways such as AMPK and Akt . SR4 reduces tumor burden in murine models, suppresses angiogenesis (via CD31 downregulation), and triggers G2/M cell cycle arrest by downregulating cyclin B1 and CDK4 . Its oral bioavailability and low toxicity profile make it a promising candidate for translational research .

Propiedades

Número CAS |

62807-96-9 |

|---|---|

Fórmula molecular |

C12H7Cl4N3 |

Peso molecular |

335 g/mol |

Nombre IUPAC |

3,5-dichloro-N-[(3,5-dichlorophenyl)diazenyl]aniline |

InChI |

InChI=1S/C12H7Cl4N3/c13-7-1-8(14)4-11(3-7)17-19-18-12-5-9(15)2-10(16)6-12/h1-6H,(H,17,18) |

Clave InChI |

AROVBGKZGLRKCZ-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1Cl)Cl)NN=NC2=CC(=CC(=C2)Cl)Cl |

SMILES canónico |

C1=C(C=C(C=C1Cl)Cl)NN=NC2=CC(=CC(=C2)Cl)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Diarylurea Compounds

The anti-cancer activity of diarylureas is influenced by substituents on the aromatic rings. Below is a comparative analysis of COH-SR4 with analogous compounds:

2.1. 1,3-bis(3,4-dichlorophenyl) Urea (Compound II)

- Structural Difference : Chlorine atoms at the 3,4-positions on the phenyl rings instead of 3,5-positions.

- Mechanism : Inhibits bacterial respiration and protects endothelial cells from hemolysis by blocking electron transport .

- Efficacy: Demonstrated bactericidal activity in Staphylococcus aureus models but lacks direct anti-cancer data.

- Toxicity: No acute toxicity observed in animal studies, similar to SR4 .

2.2. 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl] Urea

- Structural Difference : Incorporates a trifluoromethyl (-CF₃) group at the 3-position and chlorine at the 4-position.

- Mechanism : Activates eIF2α kinase (HRI), reducing the eIF2·GTP·tRNAiMet ternary complex to inhibit cancer cell proliferation .

- Efficacy: Broad anti-proliferative effects across cancer types but lacks melanoma-specific data.

- Solubility : Optimized for improved aqueous solubility while retaining activity, a focus distinct from SR4’s preclinical development .

2.3. 1,3-bis[3,5-bis(trifluoromethyl)phenyl] Urea

- Structural Difference : Contains two trifluoromethyl groups at the 3,5-positions instead of chlorine.

- Mechanism : Similar to the above trifluoromethyl derivative, targeting translation initiation via eIF2α kinase .

- Contrasts with SR4’s validated efficacy in syngeneic and xenograft models .

Key Comparative Data Table

Mechanistic and Structural Insights

- Chlorine vs. Trifluoromethyl Groups :

- Position of Substituents: 3,5-dichloro substitution (SR4) optimizes melanoma-specific pathway modulation (Akt, AMPK) . 3,4-dichloro substitution shifts activity toward bacterial targets .

Research Implications

- COH-SR4: Prioritized for melanoma due to dual GST/Akt inhibition and in vivo efficacy .

- Trifluoromethyl Derivatives: Potential for combinatorial therapies with translation inhibitors but require melanoma-specific validation .

- Structural Optimization : Tailoring substituents can redirect diarylureas toward distinct therapeutic niches (e.g., anti-bacterial vs. anti-cancer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.